Home > Products > Screening Compounds P76637 > 2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid - 1218240-85-7

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Catalog Number: EVT-2923709
CAS Number: 1218240-85-7
Molecular Formula: C8H13N3O2
Molecular Weight: 183.211
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

    Compound Description: GDC-0994 is a potent, orally bioavailable, small-molecule inhibitor selective for Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) kinase activity. [] This compound is currently in early clinical development. []

PF-06459988

    Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing Epidermal Growth Factor Receptor (EGFR) mutants. [] Notably, it displays a large selectivity ratio between drug-resistant double mutants (L858R/T790M, Del/T790M) and wild-type EGFR. []

PF-06747775 (21)

    Compound Description: This compound is a high-affinity, irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. [] PF-06747775 exhibits potent EGFR activity against four common mutations: exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. [] It also possesses desirable ADME (absorption, distribution, metabolism, and excretion) properties and is currently in phase-I clinical trials for mutant EGFR-driven non-small cell lung cancer (NSCLC). []

CORT125134

    Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently in phase 2 clinical studies for Cushing's syndrome. [] It represents an advancement over the nonselective GR antagonist mifepristone, potentially minimizing unwanted side effects. []

AMG 337 (23)

    Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It demonstrates nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in MET-dependent mouse efficacy models. []

MK-8033 (11r)

    Compound Description: MK-8033 is a specific, dual c-Met/Ron kinase inhibitor currently under investigation as a cancer treatment. [] It exhibits preferential binding to the activated kinase conformation, potentially offering advantages over inactive form kinase inhibitors. [] MK-8033 demonstrates complete tumor growth inhibition in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. []

AZD4205 (21)

    Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetics. [] It displays enhanced antitumor activity in combination with the approved EGFR inhibitor, osimertinib, in a preclinical non-small cell lung cancer (NSCLC) xenograft NCI-H1975 model. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

    Compound Description: LQFM039 is a novel pyrazole derivative investigated for its anti-inflammatory, analgesic, and vasorelaxant effects. [] It exhibited significant reduction in various pain models without affecting motor coordination. [] Its mechanism of action involves the NO/cGMP pathway and calcium channels. []

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

    Compound Description: LQFM032 is a novel compound exhibiting anxiolytic-like effects in several behavioral models, mediated through the benzodiazepine and nicotinic pathways. [] It did not affect mnemonic activity, suggesting a potential for anxiolytic effects without memory impairment. []

5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole

    Compound Description: This novel pyrazole derivative displayed analgesic, anti-inflammatory, and vasorelaxant properties. [] It demonstrated efficacy in reducing pain and inflammation in various animal models, with its vasorelaxant effects attributed to the NO/cGMP pathway and K+ channels. [] The compound showed a relatively safe toxicity profile. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

    Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor. [] It exhibits nanomolar potency (IC50 = 1.8 nM) against GlyT1, desirable pharmacokinetic properties, and adequate blood-brain barrier penetration. [] Compound 7w showed efficacy in rodent models for schizophrenia without inducing noticeable central nervous system side effects. []

Overview

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound that integrates a dimethylamino group with a pyrazole moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. It possesses unique properties that make it suitable for further research and application in drug development.

Source

This compound can be synthesized through various chemical reactions involving specific precursors. The detailed synthesis methods are explored in the subsequent sections.

Classification

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid belongs to the class of amino acids and is characterized by its heterocyclic structure, which includes a pyrazole ring. It is also classified under carboxylic acids due to the presence of the carboxylic functional group.

Synthesis Analysis

Methods

The synthesis of 2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step synthetic pathways. One common method includes:

  1. Formation of the Pyrazole Ring: The initial step often involves the condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with suitable reagents to form the pyrazole framework.
  2. Introduction of Dimethylamino Group: Subsequently, a dimethylamine group can be introduced through nucleophilic substitution reactions.
  3. Carboxylic Acid Formation: Finally, the introduction of a carboxylic acid functionality can be achieved through oxidation or direct carboxylation methods.

Technical Details

The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid features:

  • A central carbon atom bonded to:
    • A dimethylamino group (N(CH3)2-N(CH_3)_2)
    • A pyrazole ring
    • A carboxylic acid group (COOH-COOH)

Data

Chemical Reactions Analysis

Reactions

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can participate in several chemical reactions:

  1. Acid-Base Reactions: Due to its carboxylic acid group, it can act as an acid, donating protons in aqueous solutions.
  2. Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  3. Amide Formation: The amine functionality allows for the formation of amides when reacted with acyl chlorides or anhydrides.

Technical Details

These reactions typically require specific conditions such as heat, catalysts, or solvents to proceed efficiently. Monitoring reaction progress through techniques like thin-layer chromatography (TLC) is common practice.

Mechanism of Action

Process

The mechanism of action for 2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid primarily involves its interaction with biological targets at the molecular level.

  1. Binding Affinity: The dimethylamino group enhances binding affinity to certain receptors or enzymes due to its electron-donating properties.
  2. Biological Activity: The pyrazole moiety may contribute to biological activity by stabilizing interactions with target proteins or nucleic acids.

Data

Research indicates that compounds with similar structures exhibit pharmacological effects such as anti-inflammatory or analgesic properties, suggesting potential therapeutic applications for this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in polar solvents like water and methanol, which is crucial for biological applications.

Chemical Properties

  • pKa Value: The pKa value indicates its acidic strength; typical values for similar compounds range around 4–5.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography provide insights into its structural integrity and confirm its physical properties.

Applications

Scientific Uses

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific biological pathways.
  2. Research Studies: Used in studies investigating mechanisms of action related to pain relief or inflammation reduction.
  3. Chemical Probes: Acts as a chemical probe in biochemical assays to study protein interactions or enzyme activities.

Properties

CAS Number

1218240-85-7

Product Name

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

IUPAC Name

2-(dimethylamino)-2-(1-methylpyrazol-4-yl)acetic acid

Molecular Formula

C8H13N3O2

Molecular Weight

183.211

InChI

InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-11(3)5-6/h4-5,7H,1-3H3,(H,12,13)

InChI Key

NKPPQXINFWDOLG-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(C(=O)O)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.